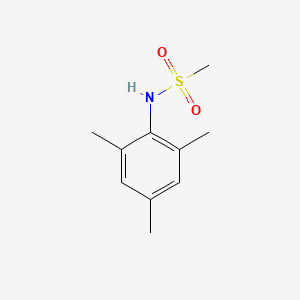![molecular formula C21H15N3O B5694298 N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
N-[3-(2-quinoxalinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-quinoxalinyl)phenyl]benzamide is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as GSK1521498, and it is a potent and selective antagonist of the orexin-1 receptor. The orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-quinoxalinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potential as a treatment for insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential as a treatment for obesity and other metabolic disorders. Additionally, this compound has been studied for its potential as a treatment for drug addiction and other psychiatric disorders.
Wirkmechanismus
N-[3-(2-quinoxalinyl)phenyl]benzamide is a selective antagonist of the orexin-1 receptor. The orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of the orexin-1 receptor, this compound can modulate these physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to decrease wakefulness and increase sleep in animal models. It has also been shown to decrease food intake and increase energy expenditure. Additionally, this compound has been shown to decrease drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments include its high potency and selectivity for the orexin-1 receptor. This compound has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-(2-quinoxalinyl)phenyl]benzamide. Some potential areas of research include further studies on the effects of this compound on sleep and wakefulness, appetite and energy expenditure, and drug addiction. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved efficacy and safety profiles. Finally, there is potential for the development of new therapeutic approaches that target the orexin-1 receptor and other neuropeptide receptors involved in the regulation of sleep, appetite, and energy expenditure.
Synthesemethoden
The synthesis of N-[3-(2-quinoxalinyl)phenyl]benzamide involves the reaction of 2-bromoquinoxaline with 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(15-7-2-1-3-8-15)23-17-10-6-9-16(13-17)20-14-22-18-11-4-5-12-19(18)24-20/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGHXQCTMUNVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)
![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)
